molecular formula C11H19BO2 B1356193 2-(Cyclopent-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 287944-10-9

2-(Cyclopent-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1356193
M. Wt: 194.08 g/mol
InChI Key: JFTZVYKESKQING-UHFFFAOYSA-N
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Description

“2-(Cyclopent-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C11H19BO2 . It is stored in a dark place, sealed in dry, at room temperature .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-cyclopentenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 2-chloro-4-iodopyridine in 1,4-dioxane. This reaction is facilitated by the addition of 2.0 M aqueous Na2CO3 and tetrakis (triphenylphosphine)palladium (0) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19BO2/c1-10(2)11(3,4)14-12(13-10)9-7-5-6-8-9/h7H,5-6,8H2,1-4H3 . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure.


Chemical Reactions Analysis

The molecular ions of N-[2-(Cyclopent-1-en-1-yl)phenyl]arylamides undergo cyclization to give the corresponding substituted 3,1-benzoxazines prior fragmentation . The efficiency of cyclization of the molecular ions is affected by the donor-acceptor properties of the benzene ring substituents .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 194.08 . The compound has a high GI absorption, is BBB permeant, and is a P-gp substrate . Its Log Po/w (iLOGP) is 0.0, indicating its lipophilicity .

Scientific Research Applications

  • Allylating Agent in Organic Synthesis : This compound serves as an allylating agent for the preparation of homoallylic alcohols and amines (Ramachandran & Gagare, 2010).

  • Crystal Structure and Vibrational Properties Studies : It is used in synthesizing various compounds, whose crystal structures are characterized by X-ray diffraction, complemented by DFT calculations (Wu et al., 2021).

  • Molecular Solar Thermal (MOST) Energy Storage : Specific derivatives of this compound are used in the photochromic norbornadiene/quadricyclane system, a candidate for molecular solar thermal energy storage (Schulte & Ihmels, 2022).

  • Catalysis in Organic Reactions : It is involved in Pd-catalyzed Suzuki–Miyaura coupling reactions, demonstrating its utility in catalytic processes (Murata et al., 2002).

  • Synthesis of Biologically Active Compounds : This chemical serves as a building block for synthesizing various biologically active derivatives, highlighting its importance in medicinal chemistry (Büttner et al., 2007).

Safety And Hazards

The compound has a GHS07 signal word of “Warning” and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and if swallowed, seeking medical advice .

properties

IUPAC Name

2-(cyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BO2/c1-10(2)11(3,4)14-12(13-10)9-7-5-6-8-9/h7H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTZVYKESKQING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573234
Record name 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopent-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

287944-10-9
Record name 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopent-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(Cyclopent-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
2-(Cyclopent-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
3
Citations
RJ Watson, P Bamborough, H Barnett… - Journal of Medicinal …, 2020 - ACS Publications
Pan-bromodomain and extra terminal (BET) inhibitors interact equipotently with all eight bromodomains of the BET family of proteins. They have shown profound efficacy in vitro and in …
Number of citations: 54 pubs.acs.org
ER Sullivan - 2011 - era.library.ualberta.ca
Propargylic alcohol natural products are found in many species of terrestrial plants and marine organisms. Because these compounds are usually isolated from the natural source in …
Number of citations: 5 era.library.ualberta.ca
Y Xiao, S Karra, A Goutopoulos, NT Morse… - Bioorganic & Medicinal …, 2019 - Elsevier
The P2X7 receptor (P2X7R) plays an important role in diverse conditions associated with tissue damage and inflammation, suggesting that the human P2X7R (hP2X7R) is an attractive …
Number of citations: 9 www.sciencedirect.com

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